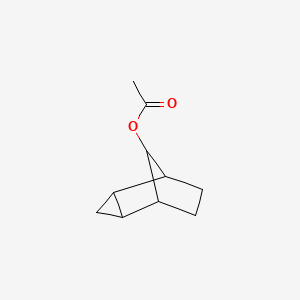
Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is a complex organic compound with the molecular formula C10H14O2 and a molar mass of 166.22 g/mol It is a derivative of tricyclo[32102,4]octane, a bicyclic hydrocarbon, and features an acetate group attached to the 8th carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- typically involves the following steps:
Formation of the Tricyclo[3.2.1.02,4]octane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Hydroxylation: The tricyclo[3.2.1.02,4]octane core is then hydroxylated at the 8th carbon atom using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the acetate group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tricyclo(3.2.1.02,4)octan-8-ol, acetate, endo-syn-
- Tricyclo(3.2.1.02,4)octan-8-ol, exo-syn-
- Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-
- Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-anti-
Uniqueness
Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is unique due to its specific stereochemistry and structural configuration. The exo-syn- arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
32350-51-9 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
8-tricyclo[3.2.1.02,4]octanyl acetate |
InChI |
InChI=1S/C10H14O2/c1-5(11)12-10-6-2-3-7(10)9-4-8(6)9/h6-10H,2-4H2,1H3 |
Clé InChI |
WHVJMEKNSSSAFO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C2CCC1C3C2C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)








![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)



